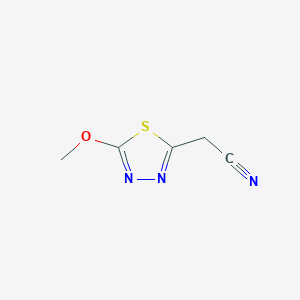
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile
概要
説明
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile is a chemical compound with the molecular formula C5H5N3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
作用機序
Target of Action
It is known that 1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have been associated with a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile might interact with its targets in a similar manner, leading to changes in neuronal activity.
Biochemical Pathways
This disruption can inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
The compound’s molecular weight is 15518 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the potential therapeutic activities of 1,3,4-thiadiazole derivatives, it is plausible that this compound could have similar effects, such as inhibiting the replication of bacterial and cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the thiadiazole ring is unstable in an alkaline environment, and it is easy to open the ring to produce by-products . Therefore, the pH of the environment could significantly impact the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity to colonize the human stomach . Additionally, thiadiazole derivatives can interact with other enzymes and proteins, leading to various biological effects .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives have been shown to induce cell cycle progression through the G1 phase into the S phase in certain cell lines . This compound can also affect cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to urease results in the inhibition of this enzyme, which is essential for the survival of certain bacteria . Additionally, thiadiazole derivatives can interact with other enzymes and proteins, leading to various biological effects . These interactions can result in changes in gene expression, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Thiadiazole derivatives, including this compound, have been shown to be relatively stable under normal laboratory conditions . Over time, degradation can occur, leading to changes in the compound’s biological activity . Long-term studies have demonstrated that thiadiazole derivatives can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that thiadiazole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity . At high doses, toxic or adverse effects can occur . For example, high doses of thiadiazole derivatives have been associated with cytotoxicity in certain cell lines . It is essential to determine the optimal dosage to achieve the desired biological effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can interact with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . For instance, thiadiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, resulting in altered metabolite levels . These interactions can have significant effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . For example, thiadiazole derivatives have been shown to cross cellular membranes and accumulate in specific cellular compartments . These interactions can influence the compound’s biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, thiadiazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and affect gene expression . These interactions can have significant effects on cellular function and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-1,3,4-thiadiazole-2-thiol with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole derivatives: These include compounds like 2-amino-5-mercapto-1,3,4-thiadiazole and 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile.
Oxadiazole derivatives: Compounds such as 2-(5-methoxy-1,3,4-oxadiazol-2-yl)acetonitrile
Uniqueness
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c1-9-5-8-7-4(10-5)2-3-6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLZOUNBMLMWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84389-19-5 | |
| Record name | 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



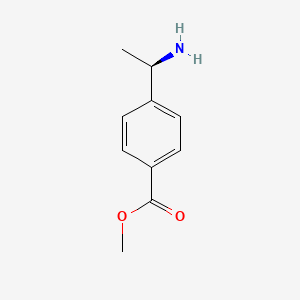
![4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3022716.png)
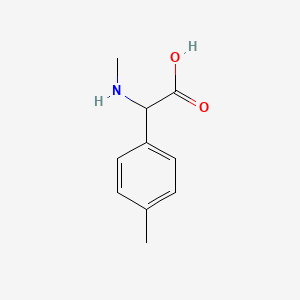
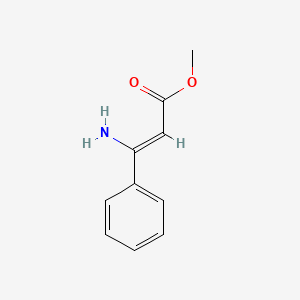

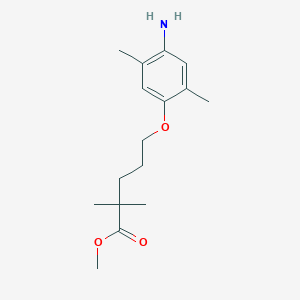
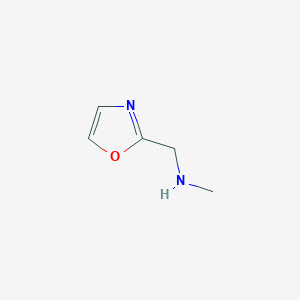
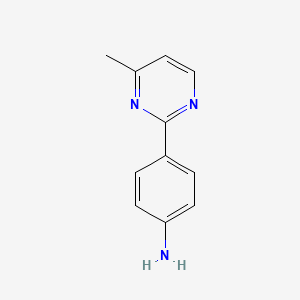
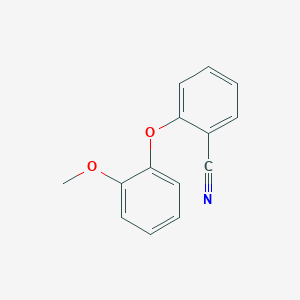
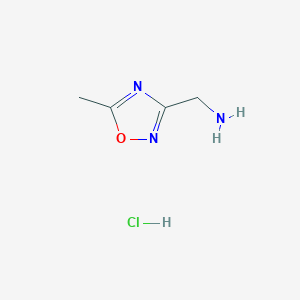
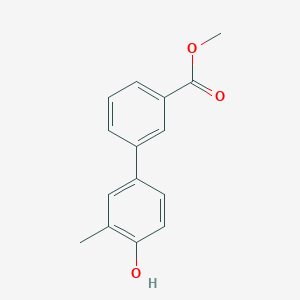

![N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3022737.png)
